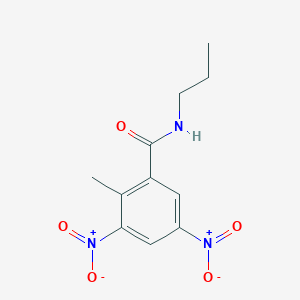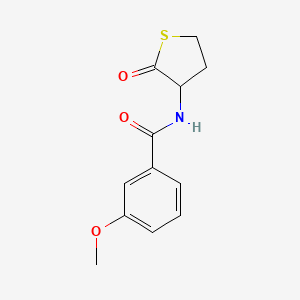
2-methyl-3,5-dinitro-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,5-dinitro-N-propylbenzamide: is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 267.238 Da
IUPAC Name: This compound
Preparation Methods
Synthetic Routes: The synthetic route for this compound involves introducing nitro groups onto a benzene ring. Specific methods include nitration reactions using nitric acid or other nitrating agents.
Reaction Conditions:Nitration: The benzene ring undergoes nitration at the 3- and 5-positions.
Alkylation: Propylamine is used to introduce the propyl group.
Esterification: The final step involves esterification of the carboxylic acid group with methanol.
Industrial Production: Industrial production methods may vary, but they typically involve large-scale nitration processes followed by purification steps.
Chemical Reactions Analysis
Reactions:
Oxidation: The nitro groups can be reduced to amino groups.
Substitution: The propyl group can undergo substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Nitration: Nitric acid, sulfuric acid, and heat.
Reduction: Hydrogen gas (catalyzed by palladium or other suitable catalysts).
Hydrolysis: Acidic or basic conditions.
Major Products: The major products include the nitro-substituted benzamide and its derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent and would require further research. It may involve interactions with specific molecular targets or pathways.
Properties
Molecular Formula |
C11H13N3O5 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-methyl-3,5-dinitro-N-propylbenzamide |
InChI |
InChI=1S/C11H13N3O5/c1-3-4-12-11(15)9-5-8(13(16)17)6-10(7(9)2)14(18)19/h5-6H,3-4H2,1-2H3,(H,12,15) |
InChI Key |
UDIGNCRXOKKDNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-nitro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11017397.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylbutanamide](/img/structure/B11017398.png)
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B11017400.png)

![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11017408.png)
![N-(3-methylpyridin-2-yl)-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11017414.png)
![N-(4-acetamidophenyl)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017420.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide](/img/structure/B11017434.png)
![dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate](/img/structure/B11017438.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)acetamide](/img/structure/B11017439.png)
![1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11017441.png)

![1,3-dimethyl-7-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11017457.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B11017462.png)
